Phenol, 2-(2-benzofuranyl)-
Description
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIYREWIDLYVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483260 | |
| Record name | Phenol, 2-(2-benzofuranyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4986-28-1 | |
| Record name | Phenol, 2-(2-benzofuranyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Copper(I)-Catalyzed Tandem Reactions
A highly efficient route involves a copper(I)-catalyzed tandem reaction between 2-(2,2-dibromovinyl)phenol and polyfluoroarenes. This method, developed by researchers in 2012, achieves intramolecular C–O bond formation followed by C–H activation, yielding 2-(polyfluoroaryl)benzofurans in good yields (70–85%). The catalytic system utilizes CuI (5 mol%) in dimethylformamide (DMF) at 110°C for 12–24 hours. Key advantages include:
-
Regioselectivity : Exclusive formation of the 2-aryl substitution pattern due to steric and electronic effects during the C–H activation step.
-
Functional Group Tolerance : Compatibility with electron-deficient polyfluoroarenes, enabling access to fluorinated derivatives.
Mechanistic studies suggest that the reaction proceeds via oxidative addition of the dibromovinyl group to copper, followed by aryl coupling and rearomatization.
Palladium-Catalyzed Heterocyclic Ring Closure
A 2024 study demonstrated a one-step palladium-catalyzed method using benzofuran precursors and aryl iodides. Optimized conditions employ Pd(OAc)₂ (2.5 mol%), Ag₂O (75 mol%), and 2-nitrobenzoic acid in hexafluoroisopropanol (HFIP) at 25–70°C. This method proceeds through two stages:
-
Stage I : Formation of a dihydrobenzofuran (DHB) intermediate via oxidative addition and transmetalation.
-
Stage II : Ring-opening aromatization to yield 2-arylbenzofurans.
Key findings include:
-
Temperature Dependence : At 25°C, the DHB intermediate (3a ) forms quantitatively within 16 hours, while heating to 70°C converts it to the final product (4a ) in 98% yield.
-
Solvent Criticality : HFIP facilitates both stages, whereas toluene or DMF results in negligible conversion.
Acid-Catalyzed Cyclization Strategies
AlCl₃-Mediated Friedel-Crafts Alkylation
The Royal Society of Chemistry reported a scalable method using AlCl₃ (1.5 equiv) in dichloromethane at –20°C. 2-Fluorobenzofuran reacts with substituted phenols to form 2-arylbenzofurans via a Friedel-Crafts mechanism. For example:
Transacetalisation-Fries Rearrangement Cascade
An unconventional acid-catalyzed approach involves β-pyrone derivatives and phenols. Using catalytic H₂SO₄, 6-acetoxy-β-pyrones undergo transacetalisation with phenols, followed by Fries-type O→C rearrangement and Michael addition. This cascade yields 2-benzofuranyl-3-hydroxyacetones (e.g., 4a in 74% yield). The method’s versatility is highlighted by its application to fused heterocycles like furo[3,2-c]coumarins.
Tin-Based Catalytic Systems
A Chinese patent (CN109734686A) discloses a low-cost method using SnCl₂ and Cs₂CO₃ in acetonitrile under ambient conditions. The protocol cyclizes 2-(2-substituted acetenyl)phenols into 2-alkyl/arylbenzofurans with exceptional efficiency:
| Substrate | Product | Yield (%) | Catalyst Cost (USD/g) |
|---|---|---|---|
| 2-(2-Methylacetenyl)phenol | 2-Methylbenzofuran | 90.8 | 0.44 |
| 2-(2-Phenylacetenyl)phenol | 2-Phenylbenzofuran | 92.7 | 0.37 |
Key advantages include:
-
Mild Conditions : Reactions complete within 6 hours at room temperature.
-
Cost-Effectiveness : Catalyst costs are 100-fold lower than iridium-based systems.
Mechanistic Insights and Comparative Analysis
Reaction Pathways
-
Copper Catalysis : Proceeds via Cu(I)/Cu(III) redox cycles, with C–O bond formation as the rate-limiting step.
-
Palladium Catalysis : Involves aryl iodide oxidative addition, followed by C–C coupling and HFIP-mediated aromatization.
-
Acid Catalysis : Relies on electrophilic activation of carbonyl groups, directing cyclization through carbocation intermediates.
Yield and Selectivity Trends
| Method | Typical Yield (%) | Selectivity Issues |
|---|---|---|
| Cu(I)-Catalyzed | 70–85 | Limited to polyfluoroarenes |
| Pd(OAc)₂/HFIP | 85–98 | Sensitive to electron-withdrawing groups |
| SnCl₂/Cs₂CO₃ | 88–95 | Requires acetylenic precursors |
Chemical Reactions Analysis
Types of Reactions: Phenol, 2-(2-benzofuranyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzofuran ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on both the phenol and benzofuran rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced benzofuran derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Anticancer Applications
Benzofuran derivatives have shown promising anticancer activity across various cancer types.
Case Studies
- MCC1019 : This compound demonstrated significant anticancer activity against lung adenocarcinoma cells with an IC50 value of 16.4 μM .
- Hybrid Compounds : A series of piperazine-benzofuran hybrids were synthesized and tested against multiple cancer cell lines (A549 and SGC7901), showing IC50 values as low as 0.12 μM .
Antifungal Applications
Benzofuran derivatives have also been explored for their antifungal properties.
Synthesis and Activity
- Recent research focused on synthesizing benzofuranyl acetic acid amides that exhibited activity against Fusarium oxysporum, a significant phytopathogen . The introduction of polar functional groups was found to enhance solubility and stability.
Structure-Activity Relationship (SAR)
Understanding the SAR of benzofuran derivatives is crucial for optimizing their biological activities.
| Compound | Activity | Key Features |
|---|---|---|
| MCC1019 | Anticancer | Selective PLK1 inhibition |
| Benzofuranyl Acetic Acid Amides | Antifungal | Enhanced solubility through polar groups |
| Piperazine Derivatives | Anticancer | Low IC50 values against various cancers |
Pharmacological Properties
The pharmacological profiles of benzofuran derivatives highlight their potential as therapeutic agents.
Broad Spectrum Activity
Benzofurans have been reported to possess:
- Antiviral properties against various viruses.
- Antiparasitic effects, making them candidates for treating infections caused by protozoa and helminths .
Clinical Relevance
Several benzofuran derivatives are under investigation as clinical candidates for treating renal and ovarian cancers . Their ability to modulate multiple biological pathways makes them suitable for combination therapies.
Mechanism of Action
The mechanism of action of Phenol, 2-(2-benzofuranyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Benzofuran Moieties
Key Insights :
- Substituent Effects : The addition of electronegative groups (e.g., fluorine in ) or bulky substituents (e.g., bromophenyl in ) alters binding affinity and selectivity. 2-BFI’s imidazoline ring enables unique interactions with I2Rs and NMDA receptors, unlike halogenated benzofurans.
- Binding Modes : Docking simulations show 2-BFI binds MAO-B via H-bonds with Pro102 and Tyr326, whereas bromo-2-phenylbenzofurans occupy the hydrophobic entrance cavity .
Phenolic Compounds
Key Insights :
- Functional Group Impact: Unlike 2-BFI, phenolic compounds like o-phenylphenol lack fused heterocyclic rings, limiting their interaction with CNS targets. Their primary applications are non-pharmacological (e.g., antimicrobial or UV stabilization).
Imidazoline Derivatives
Research Findings and Clinical Implications
- Neuroprotection : 2-BFI reduces infarct volume by 40–50% in rodent stroke models when administered within 5 hours of ischemia onset .
- Synergy with tPA : Combined 2-BFI and recombinant tPA therapy enhances BBB recovery post-stroke, reducing hemorrhagic complications .
- MAO-B Inhibition : 2-BFI’s IC50 for MAO-B is ~10 µM, weaker than selective inhibitors like rasagiline but with fewer off-target effects .
Biological Activity
Phenol, 2-(2-benzofuranyl)-, also known as benzofuran phenol, is a compound that has garnered attention in scientific research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Phenol, 2-(2-benzofuranyl)- serves as a versatile building block in organic synthesis. It is primarily utilized for the development of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions. The compound's structure allows it to participate in the formation of quinones and other derivatives, which are crucial in medicinal chemistry.
Antimicrobial Properties
Research indicates that Phenol, 2-(2-benzofuranyl)- exhibits significant antimicrobial activity. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic functions within microbial cells. This property positions it as a candidate for developing new antimicrobial agents .
Anticancer Effects
Numerous studies have explored the anticancer potential of benzofuran derivatives, including Phenol, 2-(2-benzofuranyl)-. The presence of a phenolic hydroxyl group is critical for modulating its cytotoxic activity against various cancer cell lines. For instance, one study demonstrated that certain benzofuran derivatives significantly reduced the viability of human ovarian cancer cells (A2780) with IC50 values as low as 11 μM . The compound's efficacy is attributed to its ability to induce apoptosis and inhibit cell proliferation pathways .
Neuroprotective and Antioxidant Activities
Recent investigations have highlighted the neuroprotective effects of benzofuran derivatives. A series of compounds synthesized from benzofuran-2-carboxamide derivatives showed considerable protection against NMDA-induced excitotoxicity in neuronal cells. Among these, specific derivatives exhibited neuroprotective actions comparable to established NMDA antagonists like memantine . This suggests that Phenol, 2-(2-benzofuranyl)- may also contribute to neuroprotection through antioxidant mechanisms.
Structure-Activity Relationship (SAR)
The biological activity of Phenol, 2-(2-benzofuranyl)- can be influenced by its structural modifications. The introduction of various substituents at specific positions on the benzofuran ring has been shown to enhance or diminish its biological efficacy. For example:
| Substituent Position | Effect on Activity |
|---|---|
| C-2 | Key site for cytotoxic activity |
| C-5 | Modulates antibacterial activity |
| R1 (various groups) | Alters neuroprotective effects |
The phenolic hydroxyl group plays a crucial role in forming favorable interactions with biological targets, enhancing the compound's overall bioactivity .
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that benzofuran derivatives exhibit potent activity against various microbial strains, suggesting their potential in treating infections caused by resistant bacteria .
- Anticancer Studies : Research on benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds revealed promising anticancer properties against human cancer cell lines. Compounds with specific substitutions showed enhanced cytotoxicity and selectivity towards malignant cells over healthy tissues .
- Neuroprotective Effects : In vitro studies using cultured rat cortical neuronal cells highlighted that certain derivatives provided significant protection against excitotoxic damage induced by NMDA receptor activation .
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 2-(2-benzofuranyl)-phenol derivatives, and how can their purity be validated?
- Methodological Answer : Synthesis typically involves coupling benzofuran precursors with phenol derivatives via palladium-catalyzed cross-coupling or condensation reactions. For example, 2-(2-benzofuranyl)-imidazole derivatives are synthesized using imidazole-2-carboxaldehyde and benzofuran-2-boronic acid under Suzuki–Miyaura conditions . Post-synthesis, purity is validated using:
-
High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
-
Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to verify structural integrity .
-
Melting Point Analysis to assess crystallinity and impurities.
Key Data Table :
Compound Molecular Weight (g/mol) NMR Shift (δ, ppm) HRMS m/z ([M+H]⁺) 2-(2-Benzofuranyl)-imidazole 220.65 7.2–7.8 (aromatic) 221.65
Q. What safety protocols are critical when handling 2-(2-benzofuranyl)-phenol derivatives in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of vapors (e.g., steam pressure: 1.71E-06 mmHg at 25°C for imidazole derivatives) .
- Waste Management : Segregate halogenated and non-halogenated waste. Collaborate with certified waste disposal agencies to prevent environmental contamination .
Q. How can spectroscopic techniques confirm the structural integrity of benzofuran-phenol hybrids?
- Methodological Answer :
- Fluorescence Spectroscopy : Used to detect π-π* transitions in benzofuran rings (e.g., Stokes shifts >100 nm in 2-(1H-benzo[d]imidazol-2-yl)phenol derivatives) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., CCDC 1850211 for compound 9f) .
Advanced Research Questions
Q. How can conflicting data on the biological activity of 2-(2-benzofuranyl)-2-imidazoline (2-BFI) in neuroprotection studies be resolved?
- Methodological Answer : Contradictions in neuroprotective efficacy (e.g., dose-dependent effects in traumatic brain injury models ) require:
- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify therapeutic windows.
- Mechanistic Profiling : Use in vitro enzymatic assays (e.g., MAO-B inhibition IC₅₀ measurements) and in vivo models to distinguish direct neuroprotection from off-target effects .
- Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., % reduction in oxidative stress markers) .
Q. What experimental design strategies ensure statistical rigor in studies involving benzofuran-phenol derivatives?
- Methodological Answer :
- Power Analysis : Predefine sample sizes (e.g., n ≥ 6 for in vivo studies) to detect ≥20% effect sizes with 80% power .
- Blinding/Randomization : Mitigate bias in pharmacological assays (e.g., tumor inhibition studies ).
- Replication : Independent validation of synthetic routes (e.g., reproducibility of Suzuki coupling yields ≥75% ).
Q. How can computational modeling optimize the design of MAO-B inhibitors based on 2-(2-benzofuranyl)-phenol scaffolds?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to MAO-B’s substrate cavity (e.g., Ile199 “closed” conformation critical for 2-BFI selectivity ).
- QSAR Models : Corporate electronic parameters (e.g., Hammett constants) to refine substituent effects on IC₅₀ values .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported fluorescence quantum yields of benzofuran-imidazole hybrids?
- Methodological Answer : Variations in quantum yields (e.g., 0.45–0.60 for 2-(1H-benzo[d]imidazol-2-yl)phenol ) arise from:
- Solvent Polarity : Use standardized solvents (e.g., DMSO vs. ethanol).
- Instrument Calibration : Normalize fluorometers against reference dyes (e.g., quinine sulfate).
- Sample Purity : Re-crystallize compounds to ≥95% purity before measurement .
Regulatory and Compliance Considerations
Q. What regulatory frameworks apply to novel 2-(2-benzofuranyl)-phenol derivatives in preclinical studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
